molecular formula C10H6ClNOS B14523870 3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate CAS No. 62584-34-3

3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate

Cat. No.: B14523870
CAS No.: 62584-34-3
M. Wt: 223.68 g/mol
InChI Key: AIMZRIQUKKKJSD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a chlorophenyl group, a ketone group, and a thiocyanate group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the thiocyanate group.

Another method involves the use of sulfenyl chlorides, which convert to thiocyanates. This approach is particularly useful for aryl thiocyanates and involves the reaction of sulfenyl chlorides with thiocyanate salts .

Industrial Production Methods

Industrial production of thiocyanates often involves the reaction of alkyl halides with alkali thiocyanate in aqueous media. For example, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is a well-documented method . This method can be adapted for the synthesis of this compound by using the appropriate starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiocyanate derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate involves its reactivity with various biological molecules. The thiocyanate group can interact with nucleophiles in proteins and enzymes, leading to modifications that affect their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: Similar in structure but lacks the chlorophenyl and ketone groups.

    Isopropyl thiocyanate: An alkyl thiocyanate with different reactivity and applications.

    Benzyl thiocyanate: Contains a benzyl group instead of a chlorophenyl group.

Uniqueness

The combination of these functional groups makes it a valuable compound in organic synthesis and scientific research .

Properties

CAS No.

62584-34-3

Molecular Formula

C10H6ClNOS

Molecular Weight

223.68 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3-oxoprop-1-enyl] thiocyanate

InChI

InChI=1S/C10H6ClNOS/c11-9-3-1-8(2-4-9)10(13)5-6-14-7-12/h1-6H

InChI Key

AIMZRIQUKKKJSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CSC#N)Cl

Origin of Product

United States

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